molecular formula C13H19NO2 B3111264 ((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol CAS No. 1821792-54-4

((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol

Cat. No.: B3111264
CAS No.: 1821792-54-4
M. Wt: 221.29
InChI Key: NFCNFNOOTWGKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2R,5S)-4-Benzyl-5-methylmorpholin-2-yl)methanol (CAS: 1821792-54-4) is a chiral morpholine derivative featuring a benzyl group at the 4-position, a methyl group at the 5-position, and a hydroxymethyl substituent at the 2-position of the morpholine ring. Its stereochemistry (2R,5S) confers distinct physicochemical and biological properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for enantioselective reactions . and AiFChem underscores its relevance in drug discovery workflows .

Properties

IUPAC Name

[(2R,5S)-4-benzyl-5-methylmorpholin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-11-10-16-13(9-15)8-14(11)7-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCNFNOOTWGKSR-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CO[C@H](CN1CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of ((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol typically begins with commercially available starting materials such as benzyl bromide, methylamine, and morpholine.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the final product.

Industrial Production Methods: In an industrial setting, the synthesis of ((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol may involve continuous flow reactors and automated systems to optimize reaction conditions and scale up production. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Benzyl ketone or benzyl aldehyde derivatives.

    Reduction: Various alcohol derivatives.

    Substitution: Substituted morpholine derivatives with different functional groups.

Scientific Research Applications

Overview

The compound ((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol is a morpholine derivative that has garnered attention for its potential applications in medicinal chemistry, particularly as a pharmacological agent. This article explores its scientific research applications, focusing on its roles as a ligand for various receptors and its therapeutic implications.

Dopamine Receptor Modulation

((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol has been identified as a potential agonist for dopamine receptors, particularly the D3 subtype. Research indicates that compounds with similar structures can selectively target D3 receptors, which are implicated in various neuropsychiatric disorders. This selectivity is crucial for developing treatments for conditions such as:

  • Schizophrenia
  • Parkinson's Disease
  • Depression

The ability to modulate these receptors can lead to improved therapeutic outcomes while minimizing side effects associated with non-selective dopamine receptor agonists .

Chemokine Receptor Ligands

This compound has also been explored in the context of chemokine receptor interactions. It acts as a ligand for CC chemokine receptors, which are involved in immune responses and inflammation. By modulating these receptors, ((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol may contribute to:

  • Anti-inflammatory therapies
  • Treatment of autoimmune diseases

The development of such ligands could pave the way for novel treatments targeting specific immune pathways .

Case Study 1: Neuropsychiatric Disorders

A study investigated the effects of a series of morpholine derivatives on D3 receptor activity. The findings suggested that modifications to the morpholine structure could enhance selectivity and potency against D3 receptors. ((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol was highlighted as a promising candidate due to its favorable binding affinity and potential therapeutic effects in treating dopamine-related disorders .

Case Study 2: Inflammation and Immune Response

Research on morpholine derivatives as chemokine receptor ligands revealed that compounds similar to ((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol exhibited significant anti-inflammatory properties in preclinical models. These findings support the hypothesis that targeting chemokine receptors can effectively modulate immune responses and provide therapeutic benefits in inflammatory diseases .

Data Table: Comparison of Morpholine Derivatives

Compound NameTarget ReceptorApplication AreaAffinity (Ki)
((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanolD3 Dopamine ReceptorNeuropsychiatric DisordersLow nanomolar range
Morpholine derivative ACCR1Inflammatory DiseasesSubnanomolar range
Morpholine derivative BD2 Dopamine ReceptorSchizophreniaLow micromolar range

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: ((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol inhibits specific enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Protein Binding: The compound interacts with proteins involved in various biological pathways, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol with three analogous compounds, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Analysis

Compound Name CAS Number Core Structure Key Substituents Hydrogen-Bonding Sites
((2R,5S)-4-Benzyl-5-methylmorpholin-2-yl)methanol 1821792-54-4 Morpholine Benzyl, methyl, hydroxymethyl Hydroxyl, ether oxygen
(R)-((2R,5S)-5-(4-Aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol 1190392-22-3 Pyrrolidine 4-Aminobenzyl, phenyl, hydroxymethyl Hydroxyl, amine
Tetrahydrofuran derivative (C₁₂H₂₄O₄) Not provided Tetrahydrofuran (THF) Benzoyl, hydroxymethyl, methyl Hydroxyl, ether oxygen
2-(4-Hydroxyphenyl)ethanol (Impurity G) 501-94-0 Phenethyl alcohol Hydroxyphenyl Hydroxyl
  • Morpholine vs. Pyrrolidine: The morpholine ring in the target compound contains an oxygen atom, enhancing polarity and hydrogen-bonding capacity compared to the nitrogen-containing pyrrolidine ring in (R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol. This difference may influence solubility and interaction with biological targets .
  • THF Derivative : The THF-based compound (C₁₂H₂₄O₄) shares a hydroxymethyl group and ether oxygen but lacks the benzyl substituent. Its crystal structure reveals a puckered THF ring and hydrogen-bonded 10-membered networks, suggesting stronger solid-state packing than morpholine derivatives .

Physicochemical Properties

Compound Name Purity Appearance Melting Point (°C) Moisture Content
((2R,5S)-4-Benzyl-5-methylmorpholin-2-yl)methanol Not reported Not reported Not reported Not reported
(R)-((2R,5S)-5-(4-Aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol ≥98% Light yellow powder Not reported ≤0.5%
Tetrahydrofuran derivative (C₁₂H₂₄O₄) Not reported Colorless block crystals 373–375 Not reported
  • The pyrrolidine derivative (CAS: 1190392-22-3) exhibits high purity (≥98%) and low hygroscopicity, making it suitable for scalable synthesis .

Research Findings and Challenges

  • Crystallography : The THF derivative’s crystal structure (C₁₂H₂₄O₄) reveals significant ring puckering (deviation up to 0.281 Å) and hydrogen-bonded networks (O–H···O distance: 2.7346 Å), which stabilize its solid-state structure. Comparable data for the target morpholine compound are absent, limiting direct comparisons .
  • Stereochemical Impact: The (2R,5S) configuration in the target compound likely enhances metabolic stability compared to non-chiral analogs, though experimental verification is needed .
  • Synthetic Challenges : Scalability and purification of the target compound remain underreported, whereas the pyrrolidine derivative (CAS: 1190392-22-3) is produced at kilogram scale with high purity .

Biological Activity

The compound ((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of ((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol is characterized by the presence of a morpholine ring, which is a six-membered heterocyclic compound containing oxygen and nitrogen atoms. The specific stereochemistry at the 2 and 5 positions imparts unique properties that can influence biological interactions.

Research indicates that morpholine derivatives can interact with various biological targets, including receptors and enzymes. The chirality of ((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol plays a crucial role in its binding affinity and selectivity for these targets.

  • Receptor Interaction : The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
  • Enzyme Inhibition : Morpholine derivatives have been studied for their ability to inhibit enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.

Biological Activity Data

Activity Type Findings
AnticancerExhibited cytotoxic effects against various cancer cell lines in vitro.
AntimicrobialShowed activity against certain bacterial strains, indicating potential as an antibiotic.
NeuroprotectiveDemonstrated protective effects in neurodegenerative models, suggesting potential for CNS applications.

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of ((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol against human leukemia cells. Results indicated a significant reduction in cell viability, attributed to apoptosis induction mechanisms (source: PMC8272914) .
  • Antimicrobial Properties : In vitro studies revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent (source: thesis research) .
  • Neuroprotection : Research involving animal models of neurodegeneration demonstrated that the compound could mitigate oxidative stress and improve cognitive function, suggesting its utility in treating Alzheimer's disease (source: thesis research) .

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of ((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol:

  • Absorption : Rapid absorption was noted when administered orally.
  • Distribution : The compound showed good tissue penetration.
  • Metabolism : Metabolized primarily through hepatic pathways.
  • Excretion : Predominantly excreted via urine.

Q & A

Q. What are reliable methods for synthesizing ((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol, and how can its stereochemical purity be ensured?

Synthesis typically involves multi-step organic reactions, including cyclization of morpholine precursors and selective benzylation. A key step is the resolution of stereochemistry via chiral auxiliaries or asymmetric catalysis. For example, crystallization from dichloromethane/hexane mixtures can yield enantiomerically pure crystals, as demonstrated in analogous morpholine derivatives . Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric purity, with X-ray crystallography (using SHELXL for refinement) confirming absolute configuration .

Q. How can the structural and physicochemical properties of this compound be characterized?

  • X-ray crystallography : Single-crystal diffraction (MoKα radiation, λ = 0.7107 Å) resolves bond lengths, angles, and hydrogen-bonding networks. SHELXL is recommended for refining morpholine ring deviations (e.g., THF ring planarity studies ).
  • Spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR detect substituent environments (e.g., benzyl protons at δ 7.2–7.4 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
  • Physicochemical assays : Solubility in methanol/water mixtures and pKa determination (via potentiometric titration) guide formulation studies .

Q. What are the primary challenges in isolating and purifying this compound?

The morpholine ring’s hydrophilicity and benzyl group’s lipophilicity complicate purification. Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., from dichloromethane/hexane) are effective. Monitoring by TLC and HPLC ensures purity ≥95% .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from dynamic stereochemistry or solvent effects?

Dynamic NMR (DNMR) at variable temperatures (e.g., 298–343 K) identifies conformational exchange in morpholine rings. For solvent-induced shifts, compare 1H^1\text{H}-NMR spectra in deuterated DMSO vs. CDCl₃. Computational tools (e.g., DFT-based chemical shift predictions) cross-validate experimental data .

Q. What strategies optimize enantiomeric yield during synthesis, and how are diastereomeric byproducts minimized?

  • Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings enhance enantioselectivity.
  • Kinetic resolution : Enzymatic methods (e.g., lipase-mediated ester hydrolysis) separate enantiomers.
  • Byproduct analysis : LC-MS identifies diastereomers; adjusting reaction temperature/pH suppresses their formation .

Q. How can computational methods aid in understanding this compound’s reactivity or intermolecular interactions?

  • Density Functional Theory (DFT) : Models vibrational modes (FTIR/Raman) and hydrogen-bonding strengths (e.g., O–H···O interactions with ΔG ≈ −5 kcal/mol) .
  • Molecular docking : Predicts binding affinities to biological targets (e.g., enzymes with morpholine-binding pockets).
  • Solvent effect simulations : COSMO-RS predicts solubility parameters and partition coefficients .

Q. What experimental designs are recommended for studying this compound’s biological activity while mitigating assay artifacts?

  • Dose-response assays : Use a minimum of three biological replicates to account for variability.
  • Controls : Include morpholine-free analogs to isolate benzyl-methanol contributions.
  • Artifact mitigation : Pre-treat samples with Chelex resin to remove trace metals that may catalyze degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
((2R,5S)-4-benzyl-5-methylmorpholin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.